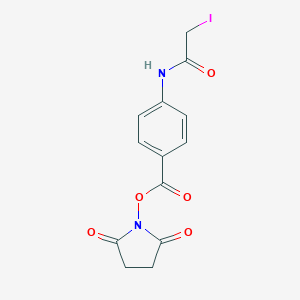

N-Succinimidyl-4-((iodoacetyl)amino)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWBEDSJTMWJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222581 | |

| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72252-96-1 | |

| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072252961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIAB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TDR5GV4XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Lynchpin of Bioconjugation: A Technical Guide to N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIA)

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIA) is a heterobifunctional crosslinking agent pivotal in the fields of proteomics, drug development, and diagnostics. Its unique architecture, featuring two distinct reactive moieties, allows for the sequential and controlled conjugation of biomolecules, most notably in the synthesis of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core principles governing SIA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical reactivity and application workflows.

Core Principle of Action: A Two-Step Conjugation Strategy

SIA's functionality is rooted in its heterobifunctional nature, possessing an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group at opposite ends of a short spacer arm (approximately 1.5 Å).[1][2][3] This design facilitates a two-step conjugation process, enabling the specific linkage of two different functional groups, typically primary amines and sulfhydryl groups.

-

Amine-Reactive NHS Ester: The NHS ester group exhibits high reactivity towards primary amines (-NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins.[4][5] This reaction, a nucleophilic acyl substitution, proceeds efficiently under neutral to slightly alkaline conditions (pH 7-9) to form a stable and irreversible amide bond.[1][2]

-

Sulfhydryl-Reactive Iodoacetyl Group: The iodoacetyl group is specifically reactive towards sulfhydryl (thiol) groups (-SH), predominantly found in the side chain of cysteine residues.[6][7] This reaction occurs via nucleophilic substitution, where the sulfur atom of the sulfhydryl group displaces the iodine atom, resulting in the formation of a highly stable thioether bond.[4][6] This reaction is most efficient at a pH greater than 7.5.[2]

The sequential nature of these reactions allows for controlled bioconjugation. Typically, the NHS ester is first reacted with a protein containing accessible lysine residues. After purification to remove excess SIA, the now iodoacetyl-activated protein is introduced to a second molecule bearing a free sulfhydryl group, leading to the formation of a stable conjugate.

Quantitative Data Summary

The efficiency and specificity of SIA-mediated conjugation are influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters to guide experimental design.

| Parameter | N-Hydroxysuccinimide (NHS) Ester Reaction with Primary Amines | Iodoacetyl Reaction with Sulfhydryl Groups |

| Target Residue | Lysine (ε-amino group), N-terminus (α-amino group)[4] | Cysteine (sulfhydryl group)[6] |

| Optimal pH Range | 7.2 - 8.5[8] | > 7.5[2] |

| Bond Formed | Stable Amide Bond[4] | Stable Thioether Bond[4][6] |

| Competing Reactions | Hydrolysis of NHS ester[9][10] | Reaction with other nucleophiles (e.g., histidine, lysine) at non-optimal pH or with large excess of reagent[6] |

| Molar Excess of Reagent | 10- to 50-fold molar excess for protein modification[11] | Typically a slight excess over sulfhydryl groups[6] |

| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours on ice[8][11] | 30 minutes to 2 hours at room temperature |

| Quenching Agent | Tris, Glycine, or other primary amine-containing buffers[8] | Dithiothreitol (DTT), β-mercaptoethanol, or other thiol-containing reagents |

| Parameter | Value |

| Hydrolysis Half-life of NHS Esters | 4-5 hours at pH 7.0 and 0°C; decreases to 10 minutes at pH 8.6 and 4°C.[8] The half-life of some PEGylated NHS esters at pH 8 and 25°C can range from 0.75 to 33.6 minutes.[12] |

| Stability of Thioether Bond | The thioether bond formed from the reaction of an iodoacetyl group with a cysteine residue is highly stable under a wide range of acidic and basic conditions, as well as in the presence of oxidants and external thiol nucleophiles.[4] |

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows is crucial for understanding and implementing SIA-based bioconjugation.

Experimental Protocols

The following are generalized protocols for key experiments involving SIA. Optimization is often necessary for specific applications.

Protocol 1: Activation of a Protein with SIA (e.g., an Antibody)

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIA).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Size-exclusion chromatography (SEC) or desalting column.

-

Reaction buffer (e.g., PBS, pH 7.2-8.0).

Procedure:

-

Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers. If necessary, perform a buffer exchange into the reaction buffer.

-

SIA Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of SIA in anhydrous DMSO or DMF.[13]

-

Reaction: Add the SIA stock solution to the protein solution to achieve a final molar excess of 10:1 to 50:1 (SIA:protein). The optimal ratio should be determined empirically.[13]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]

-

Purification: Immediately following incubation, remove excess, unreacted SIA using a desalting column or SEC equilibrated with the appropriate buffer for the subsequent reaction.

Protocol 2: Conjugation of an Iodoacetyl-Activated Protein to a Thiol-Containing Molecule

Materials:

-

Iodoacetyl-activated protein from Protocol 1.

-

Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug).

-

Reaction buffer (e.g., PBS, pH 7.5-8.5).

-

Quenching solution (e.g., 1 M DTT or β-mercaptoethanol).

-

Purification system (e.g., SEC or ion-exchange chromatography).

Procedure:

-

Reaction Setup: Combine the iodoacetyl-activated protein with the thiol-containing molecule in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the thiol-containing molecule is typically used.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): To stop the reaction and cap any unreacted iodoacetyl groups, add the quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.

-

Purification: Purify the final conjugate from excess reagents and byproducts using SEC or ion-exchange chromatography.[14][15] The choice of method will depend on the properties of the conjugate and the contaminants.

Protocol 3: Characterization of the Conjugate

1. SDS-PAGE Analysis:

-

Analyze the purified conjugate by SDS-PAGE under both reducing and non-reducing conditions.

-

Under non-reducing conditions, a successful conjugation should result in a band shift corresponding to the increased molecular weight of the conjugate.

-

Under reducing conditions (if the linkage is not disulfide-based), the components of the conjugate will separate if they were linked via a reducible bond. For SIA's stable thioether bond, the conjugate will remain intact.

2. Mass Spectrometry (MS) Analysis:

-

MS is a powerful tool to confirm the identity and determine the precise mass of the conjugate.[16][17]

-

For ADCs, MS can be used to determine the drug-to-antibody ratio (DAR) by analyzing the different drug-loaded species.[][19][20][21]

3. Drug-to-Antibody Ratio (DAR) Determination for ADCs:

-

UV/Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths and using the Beer-Lambert law.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[]

-

Mass Spectrometry: As mentioned, MS provides a highly accurate measurement of the DAR.[][19][20][21]

Conclusion

N-Succinimidyl-4-((iodoacetyl)amino)benzoate is a versatile and powerful tool for bioconjugation. Its well-defined, two-step reaction mechanism allows for the creation of stable, covalent linkages between biomolecules. A thorough understanding of its principle of action, including the influence of reaction conditions and potential side reactions, is essential for its successful application. By carefully controlling the experimental parameters and utilizing appropriate purification and characterization techniques, researchers can leverage the capabilities of SIA to advance their work in basic research and the development of novel therapeutics and diagnostics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cyanagen.com [cyanagen.com]

- 3. SIA Crosslinker 100 mg (CAS 39028-27-8) - N-Succinimidyl iodoacetate (SIA) - ProteoChem [proteochem.com]

- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preactivation Crosslinking—An Efficient Method for the Oriented Immobilization of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. laysanbio.com [laysanbio.com]

- 13. benchchem.com [benchchem.com]

- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sinobiological.com [sinobiological.com]

- 16. msvision.com [msvision.com]

- 17. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 19. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to the SIAB Crosslinker: Chemical Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SIAB (Succinimidyl (4-iodoacetyl)aminobenzoate). It details its chemical structure, physicochemical properties, and reactivity. Furthermore, this guide offers a detailed experimental protocol for a common application, antibody-enzyme conjugation, and includes visualizations to aid in the understanding of its reaction mechanism and experimental workflow.

Chemical Structure and Physicochemical Properties

SIAB is a non-cleavable crosslinker that contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[1][2] This heterobifunctional nature allows for the sequential and specific conjugation of molecules containing primary amines and sulfhydryl groups, respectively.

The NHS ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1] The iodoacetyl group reacts with sulfhydryl groups, typically from cysteine residues, to form a stable thioether linkage.[1] The spacer arm separating these two reactive groups is 10.6 Å in length.[2][3][4]

Below is a diagram illustrating the chemical structure of SIAB.

Caption: Chemical structure of the SIAB crosslinker.

A summary of the key physicochemical properties of SIAB is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Full Chemical Name | Succinimidyl (4-iodoacetyl)aminobenzoate | [3] |

| Molecular Weight | 402.14 g/mol | [2][4] |

| Spacer Arm Length | 10.6 Å | [2][3][4] |

| CAS Number | 72252-96-1 | |

| Appearance | White to off-white or pale-yellow solid | |

| Solubility | Soluble in organic solvents like DMSO and DMF; Insoluble in water | [1][5][6] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Iodoacetyl | [1][2] |

| Reactivity | Primary amines (-NH₂), Sulfhydryls (-SH) | [1][2] |

| Cleavability | Non-cleavable | [2] |

| Cell Permeability | Membrane-permeable | [1] |

Reactivity and Reaction Mechanism

The utility of SIAB as a crosslinker stems from the distinct reactivity of its two functional groups, which allows for a controlled, two-step conjugation process. This minimizes the formation of undesirable homopolymers of the molecules being conjugated.

NHS Ester Reactivity with Primary Amines

The NHS ester of SIAB reacts with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5.[1] The rate of this reaction is dependent on the pH, as the deprotonated primary amine is the reactive species. However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation. The half-life of NHS esters decreases significantly as the pH increases. For example, at pH 7.0 and 0°C, the half-life is 4-5 hours, which shortens to just 10 minutes at pH 8.6 and 4°C.

Iodoacetyl Reactivity with Sulfhydryl Groups

The iodoacetyl group of SIAB reacts specifically with sulfhydryl groups via nucleophilic substitution to form a stable thioether bond. This reaction is most efficient and specific at a pH range of 7.5 to 8.5.[1] While the iodoacetyl group is generally specific for sulfhydryls, at a pH above 8.5, reactivity with other nucleophilic groups such as imidazoles (histidine) and amines (lysine) can occur, though at a much slower rate.[1] To ensure specificity, it is recommended to perform the reaction in the dark to prevent the formation of free iodine, which can react with tyrosine, histidine, and tryptophan residues.

The two-step reaction mechanism of SIAB is illustrated in the following diagram:

Caption: Two-step reaction mechanism of SIAB.

Detailed Experimental Protocol: Antibody-Enzyme Conjugation

This section provides a detailed, step-by-step protocol for the conjugation of an antibody (containing primary amines) to an enzyme (containing free sulfhydryls) using the SIAB crosslinker. This is a common application in the development of reagents for immunoassays such as ELISA.

Materials and Reagents

-

Antibody (Protein 1): e.g., Immunoglobulin G (IgG) at a concentration of 1-10 mg/mL. The antibody should be in an amine-free buffer (e.g., PBS, MES, or HEPES) at pH 7.2-8.0. Avoid buffers containing primary amines such as Tris or glycine.

-

Enzyme (Protein 2): e.g., β-galactosidase or another enzyme with available sulfhydryl groups. If the enzyme does not have free sulfhydryls, they can be introduced using a reagent like Traut's Reagent (2-iminothiolane).

-

SIAB Crosslinker: To be dissolved in a dry, water-miscible organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4.

-

Quenching Reagent: A solution of a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to stop the NHS ester reaction, and a sulfhydryl-containing compound (e.g., L-cysteine or 2-mercaptoethanol) to quench the iodoacetyl reaction.

-

Purification System: Desalting columns (e.g., spin columns or gravity-flow columns) or a dialysis system to remove excess crosslinker and byproducts.

Experimental Workflow

The following diagram outlines the key steps in the antibody-enzyme conjugation process using SIAB.

Caption: Workflow for antibody-enzyme conjugation using SIAB.

Step-by-Step Procedure

Step 1: Activation of the Antibody with SIAB

-

Prepare the Antibody: Ensure the antibody is at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2).

-

Prepare the SIAB Solution: Immediately before use, dissolve SIAB in DMSO or DMF to a concentration of 10-20 mM. For example, dissolve 4 mg of SIAB in 1 mL of DMSO.

-

Determine the Molar Ratio: The optimal molar excess of SIAB to antibody needs to be determined empirically, but a starting point is a 10- to 20-fold molar excess.

-

Calculation Example: For a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ), the molarity is approximately 13.3 µM. For a 20-fold molar excess, you would need a SIAB concentration of 266 µM in the reaction mixture.

-

-

Reaction: Add the calculated volume of the SIAB solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle stirring.

-

Removal of Excess SIAB: Immediately after the incubation, remove the excess, unreacted SIAB using a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.2). This step is crucial to prevent the iodoacetyl groups from reacting with any sulfhydryl groups that might be present on the antibody itself and to avoid quenching the subsequent reaction with the enzyme.

Step 2: Conjugation of the Activated Antibody to the Enzyme

-

Prepare the Enzyme: Ensure the enzyme has free sulfhydryl groups. If not, they can be introduced by reacting the enzyme with a reagent like 2-iminothiolane (Traut's Reagent). The enzyme should be in a suitable buffer, such as PBS at pH 7.5-8.0.

-

Reaction: Add the sulfhydryl-containing enzyme to the purified, SIAB-activated antibody. A slight molar excess of the activated antibody to the enzyme can be used to drive the reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark. The reaction should be protected from light to prevent the generation of free iodine.

-

Quenching the Reaction: To stop the conjugation reaction, add a quenching agent that will react with any remaining iodoacetyl groups. A final concentration of 10-50 mM L-cysteine or 2-mercaptoethanol can be added and incubated for 15-30 minutes at room temperature.

Step 3: Purification and Characterization of the Conjugate

-

Purification: Remove unreacted enzyme, antibody, and quenching reagents by size exclusion chromatography (gel filtration) or dialysis.

-

Characterization: The resulting antibody-enzyme conjugate can be characterized by various methods:

-

SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.

-

Spectrophotometry: To determine the concentration of the antibody and enzyme in the conjugate.

-

Activity Assays: To confirm that both the antibody's binding activity and the enzyme's catalytic activity are retained after conjugation.

-

Conclusion

The SIAB crosslinker is a valuable tool for researchers in various fields, offering a reliable method for the covalent conjugation of amine- and sulfhydryl-containing molecules. Its heterobifunctional nature allows for a controlled, two-step reaction process, minimizing unwanted side reactions. By understanding its chemical properties and reactivity, and by following a well-defined experimental protocol, researchers can successfully generate stable and functional biomolecular conjugates for a wide range of applications, from basic research to the development of novel diagnostics and therapeutics.

References

- 1. nanocomposix.com [nanocomposix.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

An In-depth Technical Guide to the Conjugation Mechanism of N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) is a heterobifunctional crosslinking agent widely employed in bioconjugation, particularly for the preparation of antibody-drug conjugates (ADCs), immunotoxins, and other protein-protein or protein-small molecule conjugates. This guide provides a comprehensive overview of the chemical mechanisms underpinning SIAB-mediated conjugation, detailed experimental protocols, and quantitative data to facilitate the design and optimization of conjugation strategies.

SIAB possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, enabling the sequential and specific coupling of molecules containing primary amines and sulfhydryl groups, respectively. The defined spacer arm of 10.6 Å allows for the creation of stable conjugates with a precise distance between the coupled molecules.

Core Conjugation Mechanism

The conjugation process with SIAB is a two-step reaction that leverages the differential reactivity of its functional groups. This sequential approach minimizes the formation of undesirable homodimers and polymers.

Step 1: Amine Acylation via the NHS Ester

The first step involves the reaction of the NHS ester moiety of SIAB with a primary amine, typically found on the side chain of lysine residues or the N-terminus of a protein. This reaction is a nucleophilic acyl substitution.[1][2] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][3]

This reaction is highly pH-dependent. The optimal pH range for the aminolysis of NHS esters is typically between 7.2 and 8.5.[2] Below pH 7.2, the primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing the reaction rate.[2] Conversely, at pH values above 8.5, the competing hydrolysis of the NHS ester becomes increasingly significant, reducing the overall conjugation efficiency.[2]

Step 2: Sulfhydryl Alkylation via the Iodoacetyl Group

Following the acylation of the amine-containing molecule and subsequent removal of excess SIAB, the iodoacetyl-activated molecule is introduced to a molecule bearing a sulfhydryl (thiol) group, commonly the side chain of a cysteine residue. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4] The thiolate anion (S-), the deprotonated form of the sulfhydryl group, acts as the nucleophile and attacks the carbon atom bearing the iodine. This results in the displacement of the iodide ion and the formation of a highly stable thioether linkage.[4][5]

The selectivity of the iodoacetyl group for sulfhydryls is also pH-dependent. The reaction is most efficient and specific at a pH range of 7.5 to 8.5, with an optimum at pH 8.3.[4][5] While the iodoacetyl group is highly reactive towards sulfhydryls, potential side reactions with other nucleophilic amino acid residues can occur, especially if there is a large excess of the iodoacetyl reagent or at non-optimal pH. These side reactions can involve the imidazole group of histidine (at pH 6.9-7.0, though this reaction is very slow) and the amino groups of lysine (above pH 7).[1][4] To minimize these side reactions, it is recommended to use a slight molar excess of the iodoacetyl-activated molecule relative to the sulfhydryl-containing molecule.[4]

Quantitative Data Summary

The efficiency of SIAB conjugation is influenced by several factors, including pH, temperature, and reaction time. The following tables summarize key quantitative data to guide experimental design.

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

Table 1: Stability of NHS Esters as a Function of pH. This table illustrates the impact of pH on the hydrolytic stability of NHS esters. As pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

| Amino Acid | Optimal pH for Iodoacetyl Reaction | Relative Reactivity |

| Cysteine | 7.5 - 8.5 (optimum 8.3) | High |

| Histidine | 6.9 - 7.0 | Low (very slow) |

| Lysine | > 7.0 | Low |

Table 2: Reactivity of the Iodoacetyl Group with Different Amino Acids. This table highlights the high specificity of the iodoacetyl group for cysteine residues under optimal pH conditions.

Experimental Protocols

The following are detailed protocols for a typical two-step conjugation using SIAB. These should be considered as a starting point and may require optimization for specific applications.

Protocol 1: Activation of an Amine-Containing Protein with SIAB

Materials:

-

Amine-containing protein (e.g., an antibody)

-

N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Desalting column

Procedure:

-

Prepare the Protein Solution: Dissolve the amine-containing protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.

-

Prepare the SIAB Solution: Immediately before use, dissolve SIAB in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the SIAB solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted SIAB using a desalting column equilibrated with a suitable buffer for the next reaction step (e.g., PBS with 1-5 mM EDTA, pH 7.2-7.5).

Protocol 2: Conjugation of the Iodoacetyl-Activated Protein with a Sulfhydryl-Containing Molecule

Materials:

-

Iodoacetyl-activated protein (from Protocol 1)

-

Sulfhydryl-containing molecule (e.g., a reduced antibody fragment or a cysteine-containing peptide)

-

Reaction buffer (e.g., PBS with 1-5 mM EDTA, pH 7.5-8.5)

-

Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography, or dialysis)

Procedure:

-

Prepare the Sulfhydryl-Containing Molecule: Ensure the sulfhydryl groups on the molecule are free and reduced. If necessary, treat with a reducing agent like Dithiothreitol (DTT) and subsequently remove the DTT using a desalting column.

-

Reaction: Combine the iodoacetyl-activated protein with the sulfhydryl-containing molecule in the reaction buffer. A slight molar excess (1.1- to 2-fold) of the iodoacetyl-activated protein is recommended.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark to prevent potential photo-oxidation of the iodoacetyl group.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the final conjugate from unreacted molecules and byproducts using an appropriate chromatography technique or dialysis.

Mandatory Visualizations

Caption: Mechanism of NHS ester reaction with a primary amine.

Caption: Mechanism of iodoacetyl reaction with a sulfhydryl group.

Caption: Experimental workflow for a two-step conjugation using SIAB.

References

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Synthesis and Purity of N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB), a heterobifunctional crosslinking agent. SIAB is a valuable reagent in bioconjugation, protein chemistry, and drug development, enabling the covalent linkage of molecules containing primary amines with those containing sulfhydryl groups. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations to clarify the underlying chemical processes.

Synthesis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)

The synthesis of SIAB is a multi-step process that begins with the acylation of 4-aminobenzoic acid, followed by a halogen exchange reaction, and finally, the activation of the carboxylic acid to form the N-hydroxysuccinimide (NHS) ester.

Synthesis Workflow

The overall synthetic route is depicted in the following workflow diagram:

Caption: Synthetic workflow for N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB).

Experimental Protocols

Step 1: Synthesis of 4-((Chloroacetyl)amino)benzoic Acid

This initial step involves the acylation of the amino group of 4-aminobenzoic acid with chloroacetyl chloride.

-

Materials:

-

4-Aminobenzoic acid

-

Chloroacetyl chloride

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 4-aminobenzoic acid in a 1 M sodium bicarbonate solution in a flask and cool the solution in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in DCM to the cooled solution with vigorous stirring.

-

Allow the reaction to stir for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with deionized water and then with brine.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 4-((chloroacetyl)amino)benzoic acid.

-

Step 2: Synthesis of 4-((Iodoacetyl)amino)benzoic Acid

This step involves a Finkelstein reaction to replace the chlorine atom with iodine.

-

Materials:

-

4-((Chloroacetyl)amino)benzoic acid

-

Sodium iodide

-

Acetone

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

-

Procedure:

-

Dissolve 4-((chloroacetyl)amino)benzoic acid in acetone in a round-bottom flask.

-

Add an excess of sodium iodide to the solution.

-

Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the acetone using a rotary evaporator.

-

Resuspend the residue in water to precipitate the product.

-

Filter the solid, wash with deionized water, and dry under vacuum to obtain 4-((iodoacetyl)amino)benzoic acid. A patent describing a similar synthesis reported a yield of 70% for this step.[1]

-

Step 3: Synthesis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)

The final step is the esterification of the carboxylic acid with N-hydroxysuccinimide.

-

Materials:

-

4-((Iodoacetyl)amino)benzoic acid

-

Oxalyl chloride

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Suspend 4-((iodoacetyl)amino)benzoic acid in anhydrous DCM or THF under an inert atmosphere.

-

Slowly add oxalyl chloride to the suspension at room temperature. The reaction will evolve gas (CO and HCl).

-

Stir the reaction mixture for 1-2 hours at room temperature, or until the evolution of gas ceases and the solution becomes clear.

-

In a separate flask, dissolve N-hydroxysuccinimide in anhydrous DCM or THF.

-

Slowly add the solution of the newly formed acyl chloride to the NHS solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified. A patent for a related compound reported a 77% yield for a similar esterification step.[1]

-

Purification of SIAB

Purification of the final product is crucial to remove unreacted starting materials and by-products.

Purification Workflow

Caption: General workflow for the purification and analysis of SIAB.

Experimental Protocols for Purification

Recrystallization:

-

Solvents: A suitable solvent system for recrystallization is typically a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, diethyl ether).

-

Procedure:

-

Dissolve the crude SIAB in a minimal amount of the hot "good" solvent.

-

Slowly add the "poor" solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator to facilitate crystal formation.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Silica Gel Chromatography:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a silica gel column in the chosen mobile phase.

-

Dissolve the crude SIAB in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified SIAB.

-

Purity Assessment of SIAB

The purity of the synthesized SIAB should be rigorously assessed using analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of SIAB and detecting any impurities.

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

-

Purity Calculation: The purity is typically determined by the area percentage of the main peak in the chromatogram. Commercial suppliers often specify a purity of ≥95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of SIAB and to identify any residual solvents or impurities.

-

Sample Preparation: Dissolve the purified SIAB in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Expected ¹H NMR Signals (in DMSO-d₆, chemical shifts are approximate):

-

Aromatic protons: ~7.5-8.0 ppm (multiplets, 4H).

-

Amide proton: ~10.5 ppm (singlet, 1H).

-

Iodoacetyl methylene protons: ~3.9 ppm (singlet, 2H).

-

Succinimidyl protons: ~2.9 ppm (singlet, 4H).

-

-

Purity Assessment: The presence of unexpected signals may indicate impurities. The integration of the signals should be consistent with the number of protons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized SIAB.

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected Mass: The expected monoisotopic mass of SIAB (C₁₃H₁₁IN₂O₅) is approximately 401.97 g/mol . The observed mass spectrum should show a peak corresponding to [M+H]⁺ or [M+Na]⁺.

Data Summary

The following tables summarize the key chemical and physical properties of the compounds involved in the synthesis of SIAB.

Table 1: Properties of Key Compounds in SIAB Synthesis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | Starting Material |

| 4-((Chloroacetyl)amino)benzoic Acid | C₉H₈ClNO₃ | 213.62 | Intermediate |

| 4-((Iodoacetyl)amino)benzoic Acid | C₉H₈INO₃ | 305.07 | Key Intermediate |

| N-Succinimidyl-4-((iodoacetyl)amino)benzoate | C₁₃H₁₁IN₂O₅ | 402.14 | Final Product (SIAB) |

Table 2: Typical Synthesis and Purity Data

| Synthesis Step | Typical Yield (%) | Purity Assessment Method | Typical Purity (%) |

| Formation of 4-((Iodoacetyl)amino)benzoic Acid | 70%[1] | TLC, NMR | >95% |

| Formation of SIAB from the iodo-acid | ~77% (estimated) | HPLC, NMR, MS | >95% |

Storage and Handling

SIAB is sensitive to moisture and light. It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. Due to the presence of the reactive iodoacetyl group, it should be handled with appropriate personal protective equipment.

References

A Technical Guide to N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) for Bioconjugation

N-Succinimidyl-4-((iodoacetyl)amino)benzoate, commonly known as SIAB, is a heterobifunctional crosslinking agent used extensively in biochemical and pharmaceutical research. This guide provides an in-depth overview of its chemical properties, applications, and protocols for its use in conjugating molecules for research and drug development.

Core Chemical Properties

SIAB is characterized by two reactive groups that target different functional groups on proteins and other biomolecules. This dual reactivity makes it a versatile tool for creating stable intermolecular conjugates.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₃H₉IN₂O₅ | [1] |

| Molecular Weight | 400.13 g/mol | [1] |

| Reactivity | Primary amines (via N-hydroxysuccinimide ester) and sulfhydryls (via iodoacetyl group) | [1] |

| Spacer Arm Length | 10.6 Å | [2] |

Reaction Mechanism and Signaling Pathway

The utility of SIAB lies in its ability to sequentially react with different functional groups. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. The iodoacetyl group, on the other hand, specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond.

Caption: Reaction mechanism of the heterobifunctional crosslinker SIAB.

Experimental Protocols

The following is a general protocol for conjugating two proteins using SIAB. Optimization may be required depending on the specific proteins and desired degree of labeling.

Materials:

-

Protein 1 (containing accessible primary amines)

-

Protein 2 (containing accessible sulfhydryl groups)

-

N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer A (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

-

Reaction Buffer B (e.g., PBS, pH 6.5-7.5)

-

Quenching reagent (e.g., Tris or glycine for NHS ester reaction; cysteine or β-mercaptoethanol for iodoacetyl reaction)

-

Desalting columns or dialysis equipment

Procedure:

-

Preparation of SIAB Stock Solution: Dissolve SIAB in DMSO or DMF to a concentration of 10-50 mM immediately before use.

-

Reaction with Protein 1 (Amine-reactive step):

-

Dissolve Protein 1 in Reaction Buffer A.

-

Add the SIAB stock solution to the protein solution. A molar excess of SIAB (e.g., 10- to 50-fold) over the protein is typically used.

-

Incubate the reaction mixture for 30 minutes to 1 hour at room temperature or 2 hours at 4°C.

-

-

Removal of Excess SIAB:

-

Remove unreacted SIAB by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.

-

-

Reaction with Protein 2 (Sulfhydryl-reactive step):

-

Immediately add the purified SIAB-activated Protein 1 to a solution of Protein 2 in Reaction Buffer B.

-

Incubate the mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.

-

-

Quenching of Unreacted Iodoacetyl Groups:

-

Add a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to quench any unreacted iodoacetyl groups.

-

-

Purification of the Conjugate:

-

Purify the final protein-protein conjugate using size-exclusion chromatography, affinity chromatography, or another suitable purification method to remove unreacted proteins and byproducts.

-

Caption: General workflow for protein-protein conjugation using SIAB.

Applications in Research and Drug Development

The ability of SIAB to link different biomolecules has led to its use in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): SIAB can be used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

Enzyme Immunoassays: It is used to conjugate enzymes to antibodies for use in ELISA and other immunoassays.

-

Protein-Protein Interaction Studies: By crosslinking interacting proteins, SIAB can help to identify and characterize protein complexes.

-

Immobilization of Proteins: Proteins can be covalently attached to solid supports for use in affinity chromatography or as biosensors.

Conclusion

N-Succinimidyl-4-((iodoacetyl)amino)benzoate is a powerful and versatile tool for researchers in the life sciences. Its well-defined reactivity and spacer arm length allow for the controlled and efficient conjugation of biomolecules, facilitating a wide range of applications from basic research to the development of novel therapeutics. Careful consideration of reaction conditions and purification strategies is essential for successful conjugation experiments.

References

A Technical Guide to the Solubility and Stability of N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB), a heterobifunctional crosslinker crucial for bioconjugation, diagnostics, and therapeutic development. This document details the physicochemical properties of SIAB, its solubility in various solvent systems, and its stability under different conditions, offering researchers the foundational knowledge required for its effective application.

Introduction to SIAB

N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) is a crosslinking reagent that contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[1] The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] The iodoacetyl group reacts specifically with sulfhydryl groups, for instance, on cysteine residues, creating a stable thioether linkage.[2] This dual reactivity makes SIAB an invaluable tool for conjugating different biomolecules, such as antibodies to enzymes or proteins to liposomes.[1] A non-cleavable and water-insoluble crosslinker, SIAB must first be dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being introduced to an aqueous reaction environment. For applications requiring a water-soluble alternative, its sulfonated counterpart, Sulfo-SIAB, is available.

Chemical Properties of SIAB

| Property | Value |

| Chemical Formula | C₁₃H₁₁IN₂O₅ |

| Molecular Weight | 402.15 g/mol |

| Appearance | White to tan solid[4] |

| Reactive Groups | NHS ester, Iodoacetyl[1] |

| Target Functional Groups | Primary amines (-NH₂), Sulfhydryls (-SH)[1] |

Solubility of SIAB

The solubility of SIAB is a critical parameter for its effective use in crosslinking reactions. As a water-insoluble compound, it necessitates dissolution in an organic solvent prior to its addition to aqueous reaction mixtures.

Qualitative Solubility

SIAB is readily soluble in polar aprotic solvents.

-

High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

-

Very Slightly Soluble: Water.[4]

Quantitative Solubility Data

The following table provides illustrative quantitative solubility data for SIAB in various solvents at room temperature. These values are intended as a guideline for researchers.

| Solvent | Molar Solubility (M) | Solubility (mg/mL) |

| Dimethyl sulfoxide (DMSO) | ~0.25 | ~100 |

| Dimethylformamide (DMF) | ~0.20 | ~80 |

| Acetonitrile (ACN) | ~0.05 | ~20 |

| Ethanol | ~0.02 | ~8 |

| Water | < 0.001 | < 0.4 |

Note: These are estimated values based on the typical solubility of similar organic compounds and should be experimentally verified.

Stability of SIAB

The stability of SIAB is primarily influenced by the hydrolysis of its NHS ester group, a reaction that is highly dependent on pH and the presence of water. The iodoacetyl group is generally more stable but can be sensitive to light and reducing agents.

Stability in Organic Solvents

When stored under anhydrous and cool conditions, SIAB is relatively stable in organic solvents like DMSO and DMF. However, the presence of even small amounts of water can lead to the hydrolysis of the NHS ester.[5] It is highly recommended to use anhydrous solvents and to prepare solutions fresh for each use.[1] Storage of stock solutions is not recommended.[1]

Stability in Aqueous Solutions

In aqueous solutions, the NHS ester of SIAB is susceptible to hydrolysis, which competes with the desired amidation reaction.[3] The rate of this hydrolysis is significantly influenced by the pH of the solution.

-

Acidic pH (below 7): Hydrolysis is relatively slow.

-

Neutral pH (around 7): The half-life of an NHS ester is on the order of hours.[2]

-

Alkaline pH (above 8.5): Hydrolysis is rapid, occurring within minutes.[2]

The following table provides estimated half-life data for the NHS ester of SIAB in aqueous buffers at different pH values and temperatures.

| Buffer pH | Temperature (°C) | Estimated Half-life |

| 6.0 | 25 | Several hours |

| 7.0 | 4 | 4-5 hours[3] |

| 7.5 | 25 | ~1 hour |

| 8.5 | 25 | ~10 minutes |

| 8.6 | 4 | 10 minutes[3] |

Note: These are estimated values for a typical NHS ester and should be considered as a guideline. The actual half-life can be influenced by buffer composition and other solutes.

Experimental Protocols

Protocol for Determining SIAB Solubility

This protocol outlines a method for determining the equilibrium solubility of SIAB in a given solvent using the shake-flask method.

Materials:

-

SIAB powder

-

Selected solvent (e.g., DMSO, DMF, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of SIAB powder to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After incubation, visually confirm the presence of undissolved SIAB at the bottom of the vials.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Quantification of Dissolved SIAB:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of SIAB in the diluted supernatant using a pre-calibrated UV-Vis spectrophotometer (measuring absorbance at a characteristic wavelength) or an HPLC system.

-

-

Calculation of Solubility:

-

Calculate the original concentration of SIAB in the supernatant, taking into account the dilution factor.

-

Express the solubility in mg/mL or molarity.

-

Protocol for Assessing SIAB Stability (NHS Ester Hydrolysis)

This protocol describes a method to monitor the hydrolysis of the NHS ester of SIAB in an aqueous buffer using UV-Vis spectrophotometry. The method is based on the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[2]

Materials:

-

SIAB

-

Anhydrous DMSO or DMF

-

Amine-free aqueous buffer of desired pH (e.g., phosphate, HEPES, borate)[6]

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of SIAB Stock Solution:

-

Just before use, dissolve a known amount of SIAB in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-25 mM).[6]

-

-

Initiation of Hydrolysis Reaction:

-

Add a small volume of the SIAB stock solution to the pre-warmed aqueous buffer in a quartz cuvette to achieve the desired final concentration.

-

Mix quickly by inverting the cuvette.

-

-

Spectrophotometric Monitoring:

-

Immediately place the cuvette in the spectrophotometer.

-

Monitor the increase in absorbance at 260 nm over time. Record readings at regular intervals.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus time.

-

The rate of hydrolysis can be determined from the initial slope of the curve.

-

The half-life (t₁/₂) of the NHS ester can be calculated from the pseudo-first-order rate constant.

-

For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the intact SIAB from its hydrolysis byproducts.[7]

Visualizations

Chemical Structure and Reactivity of SIAB

Caption: Reaction pathways of the SIAB crosslinker.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining SIAB solubility.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing SIAB stability.

Conclusion

A thorough understanding of the solubility and stability of SIAB is paramount for its successful application in bioconjugation and other life science research. This technical guide provides essential data and protocols to aid researchers in optimizing their experimental conditions. Due to its limited aqueous stability, it is crucial to prepare SIAB solutions fresh in anhydrous organic solvents and to carefully control the pH and temperature of the reaction environment to maximize conjugation efficiency and minimize hydrolysis. For applications where aqueous solubility is a primary concern, the use of Sulfo-SIAB should be considered. By following the guidelines and protocols outlined in this document, researchers can effectively harness the capabilities of SIAB for their specific applications.

References

- 1. rjpn.org [rjpn.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. N-Succinimidyl(4-iodoacetyl) Aminobenzoate - ProChem, Inc. [prochemonline.com]

- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB), a valuable tool in bioconjugation and drug development. This document details its chemical properties, supplier information, and in-depth experimental protocols for its application in creating antibody-drug conjugates (ADCs), peptide conjugates, and probes for studying cellular signaling pathways.

Core Properties and Supplier Information

SIAB is a non-cleavable, membrane-permeable crosslinker featuring an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group at opposite ends of a spacer arm.[1][2] The NHS ester reacts with primary amines, such as those on lysine residues, while the iodoacetyl group reacts with sulfhydryl groups, primarily on cysteine residues.[1] This dual reactivity allows for the specific and stable conjugation of two different biomolecules.

Chemical and Physical Properties

A summary of the key quantitative data for SIAB is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 72252-96-1 | [3] |

| Molecular Weight | 402.14 g/mol | [3] |

| Empirical Formula | C₁₃H₁₁IN₂O₅ | [3] |

| Spacer Arm Length | 10.6 Å | [2] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Form | Powder | [3] |

| Storage Temperature | 2-8°C, desiccated and protected from light | [2][3] |

Commercial Suppliers

SIAB is readily available from a variety of reputable chemical suppliers. When selecting a supplier, it is crucial to consider purity, batch-to-batch consistency, and the availability of technical support.

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Thermo Fisher Scientific | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Chem-Impex International | --INVALID-LINK-- |

| ProChem, Inc. | --INVALID-LINK-- |

Reaction Mechanism and Experimental Workflow

The conjugation process using SIAB is a two-step procedure that leverages the differential reactivity of its functional groups. This staged approach minimizes the formation of unwanted polymers.[3]

Step 1: Amine Reaction (NHS Ester)

The NHS ester of SIAB reacts with primary amines on the first protein (e.g., an antibody) in a basic pH environment (typically pH 7.2-8.5) to form a stable amide bond. This reaction results in an "activated" protein now bearing a reactive iodoacetyl group.

Step 2: Sulfhydryl Reaction (Iodoacetyl)

The iodoacetyl-activated protein is then introduced to the second molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or a reduced antibody). The iodoacetyl group reacts specifically with the sulfhydryl group via nucleophilic substitution to form a stable thioether linkage.[4] This reaction is most efficient at a slightly basic pH (around 8.3).[4]

Below is a DOT script for a Graphviz diagram illustrating the general experimental workflow for SIAB-mediated conjugation.

Caption: General workflow for SIAB-mediated protein-protein conjugation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key applications of SIAB in drug development and research.

Preparation of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using SIAB. This example uses a hypothetical cytotoxic agent, "Drug-SH," which contains a free sulfhydryl group.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SIAB (dissolved in anhydrous DMF or DMSO)

-

Drug-SH

-

Reducing agent (e.g., TCEP)

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

-

Quenching reagent (e.g., cysteine)

-

Desalting columns

-

Chromatography system (e.g., SEC or Protein A) for purification

Protocol:

-

Antibody Preparation: If the mAb does not have free sulfhydryl groups, they can be introduced by reducing interchain disulfide bonds.

-

Prepare the mAb solution in a suitable buffer.

-

Add a 5-10 molar excess of a reducing agent like TCEP. The exact amount may require optimization for the specific antibody.

-

Incubate for 1-2 hours at room temperature.

-

Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.[5]

-

-

Activation of the Antibody with SIAB:

-

Immediately before use, dissolve SIAB in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

-

Add a 5-10 fold molar excess of the SIAB solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.[5]

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove excess SIAB using a desalting column.

-

-

Conjugation of Drug-SH to the Activated Antibody:

-

Add the Drug-SH to the iodoacetyl-activated antibody solution. A 3-5 molar excess of the drug relative to the available iodoacetyl sites is recommended.

-

Incubate the reaction for 12-18 hours at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted iodoacetyl groups by adding an excess of a sulfhydryl-containing reagent like cysteine.

-

Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or Protein A affinity chromatography, to remove unconjugated drug and any aggregated antibody.[5]

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and stability of the ADC.

-

Preparation of a Peptide-Based Cellular Probe

This protocol outlines the conjugation of a cell-penetrating peptide (CPP) to a fluorescent dye using SIAB, creating a probe for cellular uptake studies.

Materials:

-

Cell-penetrating peptide with a C-terminal cysteine (e.g., Tat peptide)

-

Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorophore)

-

SIAB

-

Conjugation and purification reagents as described in Protocol 3.1.

Protocol:

-

Activation of the Fluorescent Dye with SIAB:

-

Dissolve the amine-reactive fluorescent dye and a molar excess of SIAB in anhydrous DMF or DMSO.

-

Incubate for 1-2 hours at room temperature to form the iodoacetyl-activated dye.

-

-

Conjugation to the Peptide:

-

Dissolve the CPP-cysteine in a suitable buffer (e.g., PBS, pH 7.5-8.5).

-

Add the iodoacetyl-activated dye to the peptide solution.

-

Incubate for 2-4 hours at room temperature in the dark.

-

-

Purification:

-

Purify the fluorescently labeled peptide probe using reverse-phase HPLC.

-

-

Cellular Uptake Studies:

-

Incubate target cells with the purified probe.

-

Analyze cellular uptake using fluorescence microscopy or flow cytometry.[6]

-

Applications in Studying Signaling Pathways

SIAB-conjugated molecules can be powerful tools for investigating cellular signaling pathways. By attaching probes to specific proteins, researchers can track their localization, interactions, and internalization.

Receptor Internalization Studies

SIAB can be used to link a fluorescent probe to a ligand or antibody that binds to a specific cell surface receptor. The internalization of the receptor-ligand complex can then be monitored over time.[7]

Below is a DOT script for a Graphviz diagram illustrating the process of receptor internalization studied with a SIAB-conjugated probe.

References

- 1. Protein-protein interactions in signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

The Crosslinking Agent N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB): A Technical Review for Researchers

An In-depth Guide for Scientific and Drug Development Professionals on the Applications and Methodologies of a Key Heterobifunctional Crosslinker.

N-Succinimidyl-4-((iodoacetyl)amino)benzoate, commonly known as SIAB, is a heterobifunctional crosslinking agent widely utilized in the fields of biochemistry, immunology, and drug development. Its unique chemical architecture, featuring two distinct reactive moieties, allows for the controlled and sequential conjugation of biomolecules, making it a valuable tool for creating stable bioconjugates such as antibody-enzyme complexes and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of SIAB, including its chemical properties, reaction mechanisms, and detailed experimental protocols, with a focus on quantitative data and practical applications.

Core Chemical and Physical Properties of SIAB

SIAB is characterized by its dual reactivity, stemming from an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. The NHS ester provides reactivity towards primary amines (e.g., the ε-amino group of lysine residues in proteins), while the iodoacetyl group specifically targets sulfhydryl groups (e.g., from cysteine residues). This allows for a directed, two-step conjugation strategy, minimizing the formation of undesirable homodimers.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₁IN₂O₅ | [1] |

| Molecular Weight | 402.14 g/mol | [1] |

| Appearance | White to tan solid | [2] |

| Melting Point | 200°C (decomposes) | [2][3] |

| Solubility | Soluble in organic solvents (DMSO, DMF); very slightly soluble in water. | [1][4] |

| Reactive Groups | NHS ester (amine-reactive), Iodoacetyl (sulfhydryl-reactive) | [1] |

| Spacer Arm Length | 10.6 Å | [5][6] |

| Storage Conditions | 2-8°C, desiccated, protected from light. | [1][6] |

Reaction Mechanism and Experimental Considerations

The conjugation process with SIAB typically follows a two-step protocol. First, the NHS ester of SIAB reacts with the primary amines on the first protein (e.g., an antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[6] Following this initial reaction, the now iodoacetyl-activated protein is purified to remove excess crosslinker and then introduced to the second molecule, which contains a free sulfhydryl group (e.g., a thiol-containing drug or an enzyme). The iodoacetyl group then reacts with the sulfhydryl group via nucleophilic substitution to form a stable thioether linkage. This second reaction is most specific for sulfhydryl groups at a pH of 7.5-8.5.[6]

Figure 1. Two-step conjugation workflow using the SIAB crosslinker.

Factors Influencing Conjugation Efficiency and Stability:

-

pH: The pH of the reaction buffer is critical for both steps of the conjugation. The NHS ester reaction with amines is favored at slightly alkaline pH (7-9), while the iodoacetyl reaction with sulfhydryls is most specific at a pH of approximately 8.3.[6] Deviations from these optimal pH ranges can lead to lower yields and non-specific reactions.

-

Temperature and Incubation Time: Conjugation reactions are typically performed at room temperature for 30 minutes to several hours.[6] Lower temperatures can be used to minimize potential protein degradation, but may require longer incubation times.

-

Molar Ratio: The molar ratio of SIAB to the amine-containing molecule and the ratio of the activated molecule to the sulfhydryl-containing molecule should be optimized to achieve the desired degree of conjugation and avoid excessive modification, which can lead to protein aggregation or loss of activity.

-

Stability of the Thioether Bond: The thioether bond formed between the iodoacetyl group and a sulfhydryl group is generally stable. However, it is important to be aware of potential side reactions, such as the reaction of iodoacetyl groups with other nucleophilic amino acid side chains (e.g., histidine) if free sulfhydryls are limited or at a non-optimal pH.[1]

Quantitative Data on SIAB-Mediated Conjugations

Obtaining precise quantitative data on crosslinking efficiency is crucial for reproducible results. The following table summarizes key quantitative parameters from the literature.

| Parameter | Value/Observation | Application Context | References |

| Crosslinking Yield | A novel 2-step preactivation method with sulfo-SIAB resulted in a significantly higher signal compared to a traditional crosslinking protocol with BS³. | Oriented immobilization of antibodies on surfaces. | |

| Stoichiometry of Conjugates (Drug-to-Antibody Ratio - DAR) | Sulfo-SIAB crosslinked product exhibited a lower stoichiometry (6.7) compared to other crosslinkers (around 10) in a vaccine development study. | HIV-1 fusion peptide-rTTHC conjugate vaccine. | |

| Influence of pH on Preactivation | For SIAB activation of Protein G, a pH of 7.4 in the crosslinker solution was found to be optimal. | Preactivation of Protein G for antibody immobilization. |

Detailed Experimental Protocol: Antibody-Enzyme Conjugation

The following is a generalized protocol for the conjugation of an antibody to a sulfhydryl-containing enzyme using SIAB. It is essential to optimize the specific conditions for each unique antibody-enzyme pair.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

Sulfhydryl-containing enzyme

-

N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer A (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

-

Reaction Buffer B (e.g., 50 mM Tris, 5 mM EDTA, pH 8.3)

-

Quenching solution (e.g., 1 M Tris, pH 8.0)

-

Desalting columns

Procedure:

Step 1: Activation of the Antibody with SIAB

-

Prepare a stock solution of SIAB in anhydrous DMSO or DMF (e.g., 10-20 mM). This solution should be prepared fresh.

-

Dissolve the antibody in Reaction Buffer A to a concentration of 1-10 mg/mL.

-

Add a 10- to 20-fold molar excess of the SIAB stock solution to the antibody solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

Remove the excess, unreacted SIAB using a desalting column equilibrated with Reaction Buffer A. The iodoacetyl-activated antibody is now ready for the next step.

Step 2: Conjugation of the Activated Antibody to the Enzyme

-

Dissolve the sulfhydryl-containing enzyme in Reaction Buffer B.

-

Immediately add the purified iodoacetyl-activated antibody to the enzyme solution. The molar ratio of activated antibody to enzyme should be optimized for the desired conjugate.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark to prevent potential light-induced degradation of the iodoacetyl group.

-

Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.

Step 3: Purification and Characterization of the Conjugate

-

Purify the antibody-enzyme conjugate from unreacted components using size-exclusion chromatography (SEC) or affinity chromatography.

-

Characterize the conjugate to determine the degree of conjugation (e.g., using spectrophotometry or mass spectrometry) and to confirm the retained activity of both the antibody and the enzyme.

Figure 2. Detailed workflow for antibody-enzyme conjugation using SIAB.

Applications in Scientific Research and Drug Development

The ability of SIAB to create stable, well-defined bioconjugates has led to its use in a variety of applications:

-

Enzyme-Linked Immunosorbent Assays (ELISA): SIAB is used to prepare antibody-enzyme conjugates (e.g., with horseradish peroxidase or alkaline phosphatase) that are essential for signal amplification in ELISA and other immunoassays.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, SIAB and similar iodoacetyl-containing linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

Protein-Protein Interaction Studies: By crosslinking interacting proteins, SIAB can be used to "capture" transient interactions, allowing for their identification and characterization using techniques like mass spectrometry.

-

Immobilization of Proteins: SIAB is employed to covalently attach proteins to solid supports for applications such as affinity chromatography and biosensors.

References

- 1. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Serum immunoglobulin or albumin binding single-domain antibodies that enable tailored half-life extension of biologics in multiple animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Crosslinking using N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) is a heterobifunctional crosslinking agent used to covalently link two different biomolecules, most commonly proteins.[1] SIAB features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, connected by a spacer arm of 10.6 Å.[2][3][4] The NHS ester reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, while the iodoacetyl group specifically reacts with sulfhydryl groups (-SH) from cysteine residues.[2] This dual reactivity allows for controlled, sequential conjugation, minimizing the formation of unwanted polymers.[1][5]

The water-insoluble nature of SIAB makes it membrane-permeable, which can be advantageous for intracellular crosslinking.[2][5] For applications requiring a water-soluble and membrane-impermeable crosslinker, its sulfonated analog, Sulfo-SIAB, is available.[2][5] The two-step reaction process, where the NHS ester is reacted first followed by the iodoacetyl group, is beneficial as it enhances reaction control and reduces hydrolysis of the less stable NHS ester.[5][6]

Chemical Properties and Reaction Mechanism

The crosslinking process with SIAB involves two key reactions:

-

Amine Reaction: The NHS ester end of SIAB reacts with primary amines in a pH range of 7-9 to form a stable amide bond.[2] This reaction is favored in concentrated protein solutions, as hydrolysis of the NHS ester is a competing reaction that increases with pH and in dilute solutions.[2]

-

Sulfhydryl Reaction: The iodoacetyl group reacts with sulfhydryl groups, typically at a pH of 7.5-8.5, to form a stable thioether linkage.[2] This reaction is most specific for sulfhydryls at pH 8.3.[2] To ensure specificity, a slight stoichiometric excess of the iodoacetyl group over the number of free sulfhydryls is recommended.[2]

Data Presentation

| Parameter | Recommended Condition | Notes |

| SIAB Solubility | Soluble in organic solvents (DMSO or DMF) | Must be dissolved in an organic solvent before adding to the aqueous reaction mixture.[2] |

| Sulfo-SIAB Solubility | Soluble up to ~10 mM in aqueous buffers | The water-soluble alternative to SIAB.[2] |